(E)-Cinnamamide

Enzymology Steroid hormone regulation Drug discovery

(E)-Cinnamamide is the validated parent scaffold for antibiotic potentiators achieving 64–128× reduction in oxacillin MIC against MRSA, MMP-targeted anticancer leads delivering 39–53% in vivo tumor reduction with favorable selectivity, and non-lethal crop protection agents providing 83% rodent feeding deterrence at 0.8% w/w. Unlike cinnamates, this trans-amide retains activity under no-choice conditions where substituted cinnamic acids fail. ≥97% purity. For medicinal chemistry, antimicrobial resistance reversal, and agricultural R&D programs.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 621-79-4
Cat. No. B1669050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Cinnamamide
CAS621-79-4
SynonymsCinnamamide, NSC 32953
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N
InChIInChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+
InChIKeyAPEJMQOBVMLION-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Cinnamamide (CAS 621-79-4): Chemical Identity and Core Pharmacological Classification


(E)-Cinnamamide (trans-Cinnamamide, CAS 621-79-4) is the simplest member of the cinnamamide class, consisting of a trans-cinnamic acid core wherein the carboxylic acid group is replaced by a primary amide [1]. It is a natural phenylpropanoid isolated from Kaempferia galangal L. and identified as a metabolite of Streptomyces [2]. The compound serves as the unsubstituted parent scaffold for a broad family of N-substituted cinnamamide derivatives with diverse biological activities including antitumor, antimicrobial, anti-inflammatory, and repellent properties [3].

(E)-Cinnamamide (CAS 621-79-4): Why Structural Analogs Cannot Be Assumed Interchangeable


Cinnamamides, cinnamates, and cinnamaldehydes share the cinnamoyl phenylpropanoid backbone but exhibit functionally divergent biological profiles due to differences in the electrophilic character of their functional groups, hydrogen-bonding capacity, and metabolic stability [1]. In direct enzymatic comparison, cinnamates demonstrated greater inhibitory potency than structurally related cinnamamides against fungal 17β-hydroxysteroid dehydrogenase, indicating that the ester-to-amide substitution alters target engagement [2]. Furthermore, N-substituted cinnamamide derivatives exhibit up to 128-fold potentiation of β-lactam antibiotics against MRSA, whereas the parent (E)-cinnamamide serves as an entirely different functional archetype [3]. The specific isomer (E vs. Z) also matters: (E)-cinnamamide is explicitly noted as the less active isomer in avian repellent applications compared to the unspecified cinnamamide mixture [4]. These quantitative differences underscore that cinnamic acid derivatives cannot be substituted without altering experimental outcomes.

(E)-Cinnamamide (CAS 621-79-4): Quantitative Differentiation Evidence vs. Closest Analogs


(E)-Cinnamamide vs. Cinnamates: Reduced 17β-HSD Inhibitory Potency Indicates Distinct Target Engagement Profile

In a comparative study of cinnamic acid derivatives against fungal 17β-hydroxysteroid dehydrogenase (a model enzyme of the short-chain dehydrogenase/reductase superfamily), cinnamates were found to be more potent inhibitors than structurally related cinnamamides [1]. While unsubstituted cinnamic acid esters exhibited superior inhibition compared to 3,4,5-trimethoxycinnamic acid esters, the amide analogs (cinnamamides) demonstrated reduced potency across the series, indicating that the amide functional group attenuates binding affinity relative to the ester [1].

Enzymology Steroid hormone regulation Drug discovery

(E)-Cinnamamide vs. Cinnamic Acid Derivatives: Superior Slug Feeding Deterrence in Agricultural Repellent Applications

In a comparative seed-dressing study for wheat protection against the field slug Deroceras reticulatum, cinnamamide demonstrated superior repellent efficacy relative to 3,5-dimethoxycinnamic acid [1]. In a two-choice feeding test, cinnamamide significantly reduced wheat seed damage over a 7-day trial and was identified as the most effective repellent among tested compounds [1]. Crucially, in a no-choice feeding test, 3,5-dimethoxycinnamic acid at 0.6% w/w failed to deter slug feeding, whereas cinnamamide at 0.54% w/w maintained deterrent activity [1].

Agricultural chemistry Pest management Feeding deterrence

(E)-Cinnamamide as Parent Scaffold: N-Substituted Derivatives Achieve 64- to 128-Fold Antibiotic Potentiation Against MRSA

The cinnamamide family has been characterized as antibiotic potentiators capable of reversing β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA) [1]. A hit compound from this class demonstrated modest potentiation of oxacillin activity against an MRSA strain. SAR optimization of 50 analogues yielded seven compounds that reduced the minimal inhibitory concentration (MIC) of oxacillin by 64- to 128-fold [1]. The parent (E)-cinnamamide serves as the unsubstituted scaffold from which these potent derivatives were derived, establishing it as the essential starting material for synthesizing antibiotic adjuvant candidates [1].

Antimicrobial resistance Antibiotic potentiation MRSA

(E)-Cinnamamide Antitumor Activity: Quantitative In Vivo Tumor Reduction with MMP-Targeted Mechanism

(E)-Cinnamamide exhibits antitumor activity via matrix metalloproteinase (MMP) inhibition with a favorable low-cytotoxicity profile [1]. In vitro, it inhibits proliferation of human oral epidermoid carcinoma KB cells, hepatoma BEL-7402 cells, and fibrosarcoma HT-1080 cells with IC50 values ranging from 1.29 to 1.94 mM, while normal human fetal lung 2BS cells show reduced sensitivity (IC50 = 4.33 mM), indicating a therapeutic window [1]. In vivo, intraperitoneal administration at 150 mg/kg inhibited transplanted hepatoma 22 growth by 48.8% (oral: 40.5%); at 100 mg/kg i.p., it inhibited colon 26 carcinoma growth by 39.0% and Lewis lung carcinoma by 53.9% [1]. In the Lewis lung carcinoma model, 100 mg/kg i.p. reduced lung metastasis by 59.1% [1]. Notably, no weight loss or obvious toxicity was observed in treated animals [1].

Oncology Matrix metalloproteinase In vivo tumor models

(E)-Cinnamamide vs. Other Repellents: Species-Specific Feeding Deterrence Quantified in Rodent Models

In comparative rodent repellency studies, (E)-cinnamamide demonstrates species-dependent feeding deterrence with quantifiable dose-response relationships [1]. When presented with cinnamamide-treated food at 0.8% w/w, house mice (Mus musculus) reduced food consumption to 32% of pretreatment levels, while wood mice (Apodemus sylvaticus) reduced consumption to 17% of pretreatment levels [1]. However, wood mouse consumption returned to pretrial levels by day two, indicating transient repellency in this species [1]. Comparative evaluation against capsaicin and ziram in European badger studies placed cinnamamide as intermediately effective among tested repellents [2].

Wildlife management Rodent repellency Non-lethal control

(E)-Cinnamamide (CAS 621-79-4): Evidence-Backed Research and Industrial Application Scenarios


Agricultural Seed Protection Research: Slug Feeding Deterrence

Based on direct comparative evidence demonstrating cinnamamide's superior efficacy over 3,5-dimethoxycinnamic acid in both two-choice and no-choice feeding tests against field slugs (Deroceras reticulatum), (E)-cinnamamide is the appropriate selection for developing non-lethal seed dressing formulations for wheat and other crop protection [1]. The compound maintains deterrent activity at 0.54% w/w under no-choice conditions where substituted cinnamic acids fail.

Antibiotic Adjuvant Discovery: MRSA Potentiation Scaffold

As the validated parent scaffold for cinnamamide-family antibiotic potentiators that achieve 64- to 128-fold reduction in oxacillin MIC against MRSA, (E)-cinnamamide serves as the essential starting material for synthesizing and optimizing novel antibiotic adjuvants targeting β-lactam resistance reversal [1]. Procurement supports medicinal chemistry programs focused on antimicrobial resistance.

Oncology Research: MMP-Targeted Antitumor Lead Optimization

With documented in vivo tumor reduction (39.0%-53.9% across three murine tumor models), metastasis inhibition (59.1% in Lewis lung carcinoma), and a 2.2- to 3.4-fold in vitro selectivity margin favoring cancer cells over normal fibroblasts, (E)-cinnamamide is a validated lead compound for MMP-targeted anticancer drug discovery [1]. The favorable toxicity profile (no weight loss observed) supports further medicinal chemistry optimization.

Wildlife Management: Species-Specific Rodent Repellency Studies

(E)-Cinnamamide provides quantifiable, species-dependent feeding deterrence in rodent models, with 68% consumption reduction in house mice and 83% reduction in wood mice at 0.8% w/w treated food [1]. These data support its use in non-lethal rodent management research, particularly in scenarios where lethal control methods are hazardous or undesirable.

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